molecular formula C21H29N5O3S B14969177 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B14969177
M. Wt: 431.6 g/mol
InChI Key: AWPZZHKTYKHTBX-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

The synthesis of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-(4-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH levels. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C21H29N5O3S/c1-17-16-20(24-10-4-3-5-11-24)23-21(22-17)25-12-14-26(15-13-25)30(27,28)19-8-6-18(29-2)7-9-19/h6-9,16H,3-5,10-15H2,1-2H3

InChI Key

AWPZZHKTYKHTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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